molecular formula C20H22FN3O3S B2576095 1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine CAS No. 941970-26-9

1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine

Cat. No. B2576095
CAS RN: 941970-26-9
M. Wt: 403.47
InChI Key: BDRWJJPMSPLQPN-UHFFFAOYSA-N
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Description

1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-catalyzed Synthesis : A study detailed the Fe-catalyzed synthesis of Flunarizine, a compound structurally related to the one , showcasing methods that could be applicable for synthesizing similar piperazine derivatives. The synthesis process involves regioselective metal-catalyzed amination, highlighting the potential for creating diverse derivatives with varying biological activities (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial and Antifungal Activities

  • Fungicidal Activity of Piperazine Derivatives : Research on 3-piperazine-bis(benzoxaborole) and its analogs against filamentous fungi demonstrated significant inhibitory activity, suggesting the potential of piperazine structures in developing new antifungal agents. The presence of heterocyclic benzoxaborole systems was found crucial for antifungal action (Wieczorek et al., 2014).

  • Antibacterial Evaluation of Norfloxacin Derivatives : A series of novel 8-fluoro Norfloxacin derivatives, incorporating piperazine structures, were synthesized and evaluated for their antibacterial activity against resistant strains of Staphylococcus aureus. Some derivatives showed increased potency compared to standard treatments, indicating the value of such compounds in addressing antibiotic resistance (Sunduru et al., 2011).

Synthesis and Structural Analysis

  • Crystal Structure Analysis : The detailed structural analysis of a piperazine derivative provided insights into molecular conformations and interactions, which are essential for understanding the compound's potential interactions with biological targets. This type of analysis aids in the rational design of new compounds with specific biological activities (Oezbey et al., 1998).

Potential Antiviral and Anticancer Applications

  • HIV-1 Attachment Inhibitors : Indole-based derivatives, including those with piperazine rings, have been characterized as potent inhibitors of HIV-1 attachment, interfering with the viral gp120 and host cell receptor CD4 interaction. This suggests a promising avenue for developing new antiviral therapies using similar structural frameworks (Wang et al., 2009).

  • Anti-Bone Cancer Activity : A heterocyclic compound featuring a piperazine derivative demonstrated significant anti-bone cancer activity, highlighting the potential of such compounds in developing new cancer therapies. The study involved both synthesis and evaluation against human bone cancer cell lines, providing a foundation for future research in this area (Lv et al., 2019).

properties

IUPAC Name

[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c21-17-5-7-18(8-6-17)22-10-12-23(13-11-22)20(25)16-3-1-4-19(15-16)24-9-2-14-28(24,26)27/h1,3-8,15H,2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRWJJPMSPLQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine

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